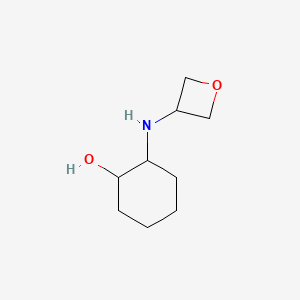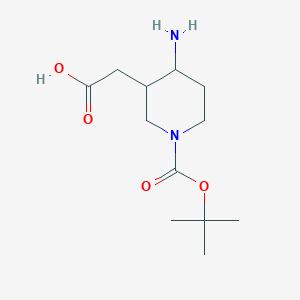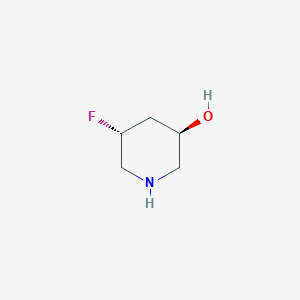
(3R,5R)-5-Fluoropiperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5R)-5-Fluoropiperidin-3-ol is a chiral fluorinated piperidine derivative. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of both fluorine and hydroxyl groups in its structure makes it a valuable compound for medicinal chemistry, as these functional groups can significantly influence the biological activity and pharmacokinetic properties of the molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-5-Fluoropiperidin-3-ol typically involves the fluorination of a piperidine precursor. One common method is the asymmetric reduction of a fluorinated ketone using a chiral catalyst. This process ensures the formation of the desired enantiomer with high stereoselectivity. The reaction conditions often include the use of a hydrogen source, such as hydrogen gas or a hydride donor, and a chiral ligand to induce asymmetry.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes, where enzymes are used to catalyze the reduction of fluorinated ketones. This method is advantageous due to its high selectivity, mild reaction conditions, and environmentally friendly nature. The use of recombinant ketone reductases and cofactor regeneration systems can further enhance the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-5-Fluoropiperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group into a hydrogen atom.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield fluorinated ketones or aldehydes, while reduction can produce de-fluorinated piperidines.
Scientific Research Applications
(3R,5R)-5-Fluoropiperidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used to study the effects of fluorine substitution on biological activity.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of (3R,5R)-5-Fluoropiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the binding affinity of the compound to its target by forming strong hydrogen bonds or electrostatic interactions. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-Rosuvastatin Sodium Salt: A statin used to lower cholesterol levels.
(3R,5R)-(-)-3,5-Heptanediol: A diol with applications in organic synthesis.
Uniqueness
(3R,5R)-5-Fluoropiperidin-3-ol is unique due to its specific combination of fluorine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds, providing distinct advantages in terms of selectivity and potency compared to other similar compounds.
Properties
Molecular Formula |
C5H10FNO |
|---|---|
Molecular Weight |
119.14 g/mol |
IUPAC Name |
(3R,5R)-5-fluoropiperidin-3-ol |
InChI |
InChI=1S/C5H10FNO/c6-4-1-5(8)3-7-2-4/h4-5,7-8H,1-3H2/t4-,5-/m1/s1 |
InChI Key |
NEKACQUHAHXIIL-RFZPGFLSSA-N |
Isomeric SMILES |
C1[C@H](CNC[C@@H]1F)O |
Canonical SMILES |
C1C(CNCC1F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dihydropyrrolo[2,3-c]pyrazol-5(4H)-one](/img/structure/B13336824.png)
![7-Benzyl-7-azabicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B13336825.png)
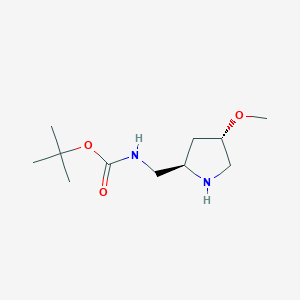
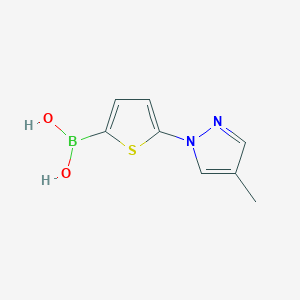
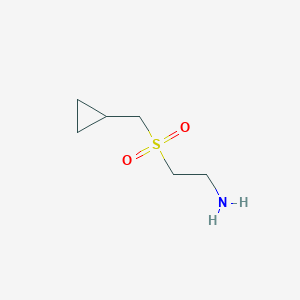

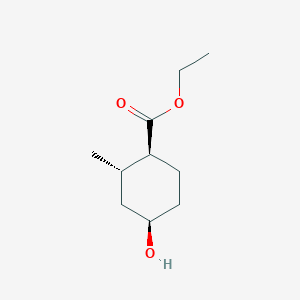
![2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid](/img/structure/B13336851.png)
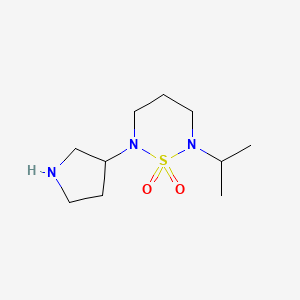
![(6AR,9R)-N9,N9-diethyl-N7-(o-tolyl)-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-7,9(4H)-dicarboxamide](/img/structure/B13336856.png)


